N-(3-chloro-4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide drugs and has been found to possess several beneficial properties, which make it a promising candidate for various research applications.
Scientific Research Applications
- The compound has been investigated for its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
- Another related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine , has demonstrated antiproliferative effects in colon cancer cells through intrinsic apoptosis pathways .
- Its structural features may allow modifications to enhance efficacy against specific diseases, such as HIV infections, cancer, hypertension, and allergies .
Antibacterial Activity
Antiproliferative Efficacy in Colon Cancer Cells
Therapeutic Potential
Chlorine Substitution Effects
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
N-(3-chloro-4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . This results in the inhibition of the downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by N-(3-chloro-4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, this compound prevents the activation of this pathway, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have suitable in vivo pharmacokinetic properties in preclinical safety species
Result of Action
The result of the action of N-(3-chloro-4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is the inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress EGFR . This leads to a decrease in tumor growth and potentially to tumor regression .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O4S/c11-6-3-5(1-2-7(6)12)15-20(18,19)8-4-13-10(17)14-9(8)16/h1-4,15H,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRWHSIYWZMFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide |
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